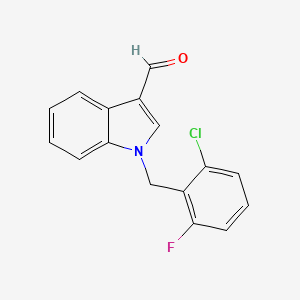

1-(2-chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde

説明

1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group substituted with chlorine and fluorine atoms, attached to an indole ring with an aldehyde functional group at the 3-position.

準備方法

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde can be synthesized through a multi-step process involving the following key steps:

Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-6-fluorobenzyl chloride from 2-chloro-6-fluorotoluene by chlorination.

Indole Formation: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Coupling Reaction: The 2-chloro-6-fluorobenzyl chloride is then coupled with the indole ring using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

化学反応の分析

Types of Reactions: 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: 1-(2-chloro-6-fluorobenzyl)-1H-indole-3-carboxylic acid.

Reduction: 1-(2-chloro-6-fluorobenzyl)-1H-indole-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Building Block for Pharmaceuticals

This compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its indole structure is known for diverse biological activities, which makes it a valuable scaffold in drug discovery. For instance, derivatives of this compound have been investigated for their potential anticancer properties, particularly against K-Ras mutant tumor cells. In a study evaluating analogues of Oncrasin-1, modifications to the benzyl group were assessed for cytotoxic activity, revealing that certain substitutions could enhance selectivity and efficacy against specific cancer cell lines .

Biological Studies

Anticancer Activity

Research indicates that 1-(2-chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde exhibits promising anticancer activity. A comparative analysis of various indole derivatives showed that modifications at the indole's 3-position significantly influenced antitumor activity. For example, compounds with specific substitutions demonstrated enhanced potency against human epithelial cells and K-Ras mutant cells .

Antimicrobial Properties

Additionally, this compound has been explored for its antimicrobial effects. Studies have indicated its potential against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The presence of halogen atoms (chlorine and fluorine) enhances its lipophilicity, potentially improving its interaction with microbial targets .

Chemical Biology

Interaction with Biological Targets

The mechanism of action of this compound involves its ability to mimic tryptophan, allowing it to bind to tryptophan-binding sites on proteins. This interaction can lead to modulation of enzyme activity through covalent bonding with nucleophilic residues in active sites. Such characteristics make it an essential probe in studying enzyme-receptor interactions.

Material Science

Development of Organic Materials

Beyond biological applications, this compound is also utilized in material science for developing organic materials with specific electronic and optical properties. The unique electronic configuration due to the presence of fluorine and chlorine atoms can be exploited in creating materials for electronic devices and sensors.

作用機序

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. The presence of the aldehyde group enables the compound to form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity.

類似化合物との比較

1-(2-chloro-6-fluorobenzyl)piperazine: This compound has a piperazine ring instead of an indole ring and is used in the synthesis of pharmaceutical agents.

2-chloro-6-fluorobenzyl chloride: This compound is a precursor in the synthesis of various benzyl derivatives.

2-chloro-6-fluorobenzaldehyde: This compound is used in the synthesis of other fluorinated benzyl derivatives.

Uniqueness: 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde is unique due to its indole ring structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both chlorine and fluorine atoms on the benzyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery.

生物活性

1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features an indole core, a benzyl group substituted with chlorine and fluorine, and an aldehyde functional group. The presence of these substituents enhances its reactivity and biological properties.

- Molecular Formula : CHClF N O

- Molecular Weight : Approximately 303.72 g/mol

The indole moiety is known for its ability to mimic tryptophan, potentially allowing it to interact with various biological targets.

This compound acts primarily through interactions with enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or modulation of enzymatic activity. This mechanism is crucial in understanding its therapeutic potential.

Anticancer Activity

Recent studies have shown that indole derivatives, including this compound, exhibit anticancer properties:

- In Vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it inhibited the growth of human lung cancer cells in a dose-dependent manner, showing significant promise for further development as an anticancer agent .

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activities:

- Minimum Inhibitory Concentration (MIC) : In studies assessing the antibacterial effects against strains such as Staphylococcus aureus, it was found that certain derivatives exhibited notable antibacterial activity .

Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the modulation of inflammatory pathways, although specific data on this compound's anti-inflammatory effects remain limited.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar indole derivatives is helpful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Chloroindole-3-carboxylic acid | Structure | Lacks halogen on benzyl; studied for antibacterial properties |

| 1H-Indole-2-carboxamide | Structure | Different functional group; exhibits neuroprotective effects |

| 5-Bromoindole | Structure | Bromine substitution; known for various biochemical pathways |

The unique combination of chlorine and fluorine substituents in this compound may enhance its biological activity compared to other indole derivatives.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antiviral Activity : A study demonstrated that compounds with indole moieties could inhibit the main protease of SARS-CoV-2, suggesting potential applications in antiviral drug development .

- Cytotoxicity in Cancer Models : In xenograft mouse models, compounds similar to this compound showed anti-tumor activity, indicating that this class of compounds could be effective in cancer therapy .

特性

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFNO/c17-14-5-3-6-15(18)13(14)9-19-8-11(10-20)12-4-1-2-7-16(12)19/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVNCLOGBOUPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327253 | |

| Record name | 1-[(2-chloro-6-fluorophenyl)methyl]indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24790866 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

420814-87-5 | |

| Record name | 1-[(2-chloro-6-fluorophenyl)methyl]indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。